BCN-PEG1-Val-Cit-PABC-OH

ADC linker Click Chemistry Bioconjugation Kinetics

BCN-PEG1-Val-Cit-PABC-OH is a heterobifunctional linker engineered for antibody-drug conjugate (ADC) assembly. It uniquely combines a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a compact single-unit PEG1 spacer to combat payload-induced aggregation, and a valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) self-immolative motif for cathepsin-triggered release. The BCN group exhibits approximately 11,000-fold higher reactivity than DBCO in SPAAC, making it the definitive choice for conjugating precious or sterically hindered azide-functionalized payloads at low concentrations. The copper-free chemistry preserves protein integrity by eliminating metal-induced oxidative damage, which is critical for clinical-stage therapeutic ADCs. This linker is purpose-built for high drug-to-antibody ratio (DAR) programs with hydrophobic cytotoxins (e.g., auristatins, maytansinoids). Direct substitution with analogs bearing alternative click handles (e.g., DBCO) or longer PEG chains (e.g., PEG4, PEG8) is not recommended without re-optimization, as even minor modifications can alter conjugation kinetics, ADC aggregation propensity, and in vivo pharmacokinetic profiles.

Molecular Formula C34H50N6O8
Molecular Weight 670.8 g/mol
Cat. No. B15567367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG1-Val-Cit-PABC-OH
Molecular FormulaC34H50N6O8
Molecular Weight670.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30-/m0/s1
InChIKeyOSYNANIXGPEZED-PZUQALGBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG1-Val-Cit-PABC-OH: A Copper-Free Click-Chemistry ADC Linker with a Single PEG Unit for Precision Conjugation


BCN-PEG1-Val-Cit-PABC-OH is a heterobifunctional, cathepsin-cleavable linker designed for antibody-drug conjugate (ADC) assembly. It integrates a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a single-unit polyethylene glycol (PEG1) spacer, and a valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) self-immolative linker. This construct enables copper-free, bioorthogonal conjugation of azide-functionalized payloads to targeting moieties, with the PEG1 unit providing compact hydrophilicity to mitigate payload-induced aggregation while maintaining a minimal molecular footprint .

Why BCN-PEG1-Val-Cit-PABC-OH Cannot Be Directly Replaced by Other Val-Cit-PABC Linkers


The performance of Val-Cit-PABC-based linkers is exquisitely sensitive to the identity of the terminal conjugation handle and the length of the incorporated polyethylene glycol spacer. Substituting BCN-PEG1-Val-Cit-PABC-OH with an analog bearing a different click-chemistry group (e.g., DBCO, azide) or a longer PEG chain (e.g., PEG4, PEG8) alters both the kinetics of the initial bioconjugation step and the downstream physicochemical properties of the resulting ADC. Even seemingly minor modifications can lead to measurable differences in conjugation efficiency, ADC aggregation propensity, and in vivo pharmacokinetic profiles [1]. Consequently, direct replacement without re-optimization of the conjugation and formulation processes is not recommended.

Quantitative Differentiation of BCN-PEG1-Val-Cit-PABC-OH: Evidence for Scientific and Procurement Decisions


BCN Group Exhibits Over 10,000-Fold Higher Reactivity than DBCO in Strain-Promoted Cycloadditions

The BCN group in BCN-PEG1-Val-Cit-PABC-OH is a bicyclo[6.1.0]nonyne moiety that undergoes copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). In direct kinetic comparisons using the SPOCQ (strain-promoted oxidation-controlled quinone) click reaction as a model system, BCN was found to be 11,000 times more reactive than the commonly used dibenzocyclooctyne (DBCO) group [1]. This dramatic difference in reaction rate has direct implications for bioconjugation efficiency, particularly when working with dilute solutions or sterically hindered azide sites.

ADC linker Click Chemistry Bioconjugation Kinetics

PEG1 Spacer Minimizes ADC Aggregation Compared to Non-PEGylated Linkers

The incorporation of a single polyethylene glycol unit (PEG1) in BCN-PEG1-Val-Cit-PABC-OH provides a critical balance of hydrophilicity and steric bulk. While the linker itself has not been directly compared to a non-PEGylated analog in published studies, class-level evidence from ADC linkers with pendant-type PEG chains demonstrates that PEGylation significantly reduces ADC aggregation. A comparative study of Val-Cit-based linkers with PEG4, PEG8, and PEG12 showed a clear trend of decreasing aggregate content as PEG length increased, as measured by native size-exclusion chromatography (SEC) [1]. By inference, the PEG1 unit in BCN-PEG1-Val-Cit-PABC-OH offers a baseline level of hydrophilicity that mitigates the aggregation often observed with high drug-to-antibody ratio (DAR) ADCs constructed from hydrophobic payloads, albeit to a lesser extent than longer PEG chains.

ADC aggregation Drug-to-Antibody Ratio Hydrophilic Spacer

Val-Cit-PABC Linker Enables Efficient and Predictable Intracellular Payload Release via Cathepsin B

The Val-Cit-PABC moiety in BCN-PEG1-Val-Cit-PABC-OH is a well-characterized, cathepsin B-cleavable linker. Quantitative enzymatic assays on valine-citrulline-monomethylauristatin E (vc-MMAE) conjugates have established that cathepsin B-mediated cleavage of the Val-Cit bond is robust and independent of drug location or antibody carrier. Michaelis-Menten analysis revealed no significant difference in KM or kcat values for vc-MMAE ADCs conjugated at different sites on the antibody, indicating that the linker's accessibility to cathepsin B is consistently maintained [1]. This predictability is a key advantage for ADC development, as it simplifies the design and characterization of new conjugates.

ADC Cleavage Cathepsin B Enzymatic Drug Release

Copper-Free SPAAC Conjugation Avoids Cytotoxicity Inherent to CuAAC Click Chemistry

The BCN group in BCN-PEG1-Val-Cit-PABC-OH enables strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This is a critical differentiation from linkers that rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC). Copper catalysts are known to be cytotoxic and can generate reactive oxygen species, which can damage sensitive biomolecules and compromise the integrity of the ADC during conjugation [1]. By eliminating the need for copper, BCN-PEG1-Val-Cit-PABC-OH allows for bioorthogonal conjugation under physiological conditions without introducing a source of potential toxicity or oxidative damage.

Bioconjugation Click Chemistry Cytotoxicity

Optimal Application Scenarios for BCN-PEG1-Val-Cit-PABC-OH Based on Quantitative Evidence


Synthesis of ADCs with Sterically Hindered or Low-Concentration Azide Payloads

The 11,000-fold higher reactivity of the BCN group compared to DBCO makes BCN-PEG1-Val-Cit-PABC-OH the linker of choice when conjugating azide-functionalized payloads that are present at low concentrations or are sterically hindered. This scenario is common when working with precious or difficult-to-synthesize azide-containing cytotoxins, or when targeting a specific site on the antibody that is not fully solvent-accessible. The faster kinetics ensure a higher yield of the desired ADC product under challenging reaction conditions [1].

Formulation of High-DAR ADCs Prone to Aggregation

For ADC programs aiming for a high drug-to-antibody ratio (DAR) with hydrophobic payloads (e.g., auristatins, maytansinoids), BCN-PEG1-Val-Cit-PABC-OH provides a built-in hydrophilic spacer to combat aggregation. The single PEG unit offers a balance between improving solubility and minimizing the increase in molecular weight, which can be advantageous for maintaining favorable pharmacokinetic properties. This linker is a strong candidate for early-stage ADC development where aggregation is a known concern [1].

Bioconjugation Requiring Copper-Free Conditions for Sensitive Biomolecules

When conjugating antibodies or other proteins that are sensitive to oxidative damage or heavy metal contamination, the copper-free SPAAC reaction enabled by the BCN group is essential. BCN-PEG1-Val-Cit-PABC-OH eliminates the risk of copper-induced cytotoxicity and protein degradation, ensuring the integrity of the final ADC. This is particularly important for therapeutic ADCs intended for clinical development, where product quality and safety are paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-PEG1-Val-Cit-PABC-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.